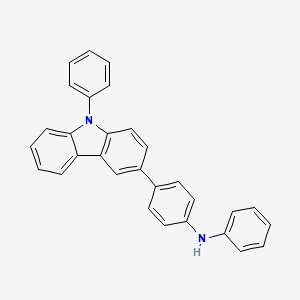

N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine

Übersicht

Beschreibung

N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of both carbazole and diphenylamine moieties in its structure contributes to its distinct electronic and photophysical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9-phenyl-9H-carbazole-3-boronic acid with diphenylamine in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Nitrated and halogenated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties

Wirkmechanismus

The mechanism of action of N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine is primarily related to its electronic properties. The compound acts as a hole-transporting material in electronic devices, facilitating the movement of positive charges (holes) through the device. This is achieved through the conjugated π-electron system present in the carbazole and diphenylamine moieties, which allows for efficient charge transfer. The compound’s high thermal stability and suitable energy levels make it an ideal candidate for use in OLEDs and other optoelectronic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

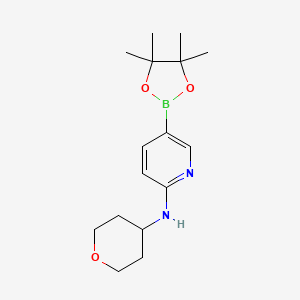

9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: Used as an intermediate in electronic devices and for the formation of donor-π-acceptor dyes.

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Known for its use in organic electronics and as a hole-transporting material.

4,4’-Bis(9H-carbazol-9-yl)biphenyl: Utilized in the development of OLEDs and other electronic devices.

Uniqueness

N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine stands out due to its unique combination of carbazole and diphenylamine moieties, which provide a balance of electronic properties and thermal stability. This makes it particularly suitable for applications in optoelectronics, where efficient charge transport and stability are crucial .

Eigenschaften

Molekularformel |

C30H22N2 |

|---|---|

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

N-phenyl-4-(9-phenylcarbazol-3-yl)aniline |

InChI |

InChI=1S/C30H22N2/c1-3-9-24(10-4-1)31-25-18-15-22(16-19-25)23-17-20-30-28(21-23)27-13-7-8-14-29(27)32(30)26-11-5-2-6-12-26/h1-21,31H |

InChI-Schlüssel |

ATKDFNSBYLLHRS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.